Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-3-26-20(25)14-11-6-4-5-7-13(11)27-19(14)23-17(24)16-15(21)12-9-8-10(2)22-18(12)28-16/h8-9H,3-7,21H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHOJJHYYZDROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through various organic reactions that involve thieno[2,3-b]pyridine derivatives. Its chemical structure includes a thieno-pyridine moiety fused with a benzo-thiophene ring, which is crucial for its biological activity. The synthesis typically yields high-purity compounds suitable for biological evaluation.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Selective Cytotoxicity : Studies indicate that this compound selectively induces apoptosis in cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMC), suggesting a targeted therapeutic potential .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Key findings include:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| L1210 (murine leukemia) | 0.75 | High inhibition |
| CEM (human T-lymphoblastoid leukemia) | 0.70 | High inhibition |
| HeLa (human cervix carcinoma) | 1.1 | Significant inhibition |
These results demonstrate that the compound exhibits potent antiproliferative activity across multiple cancer types, with IC50 values indicating effective concentrations for therapeutic action .
Induction of Apoptosis
In vitro studies have confirmed that the compound induces apoptosis in a dose-dependent manner. The mechanism involves:
- Cell Cycle Arrest : The compound causes accumulation of cells in the G2/M phase of the cell cycle.
- Apoptotic Pathways Activation : It triggers intrinsic apoptotic pathways leading to programmed cell death without affecting normal cells significantly .
Research Findings
Recent studies highlight the compound's potential as a new class of antitumor agents. For example:
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory and Anticancer Activity
Research indicates that compounds related to thieno[2,3-b]pyridine derivatives exhibit potential as inhibitors of the IκB kinase (IKK) complex. This inhibition is crucial for treating autoimmune and inflammatory diseases as well as certain cancers due to the role of NF-κB in regulating inflammatory responses and cell survival pathways . Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may thus serve as a lead compound for developing new therapeutic agents targeting these pathways.
1.2 Antioxidant Properties
Studies on related compounds have demonstrated significant antioxidant activity. For instance, derivatives of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate have shown promise in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases . This suggests that this compound may also possess similar properties.
2.1 Antibacterial Effects
The compound's structural features allow it to interact with bacterial enzymes or receptors effectively. In vitro studies have shown that similar thienopyridine derivatives exhibit notable antibacterial activity against various strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
2.2 Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, thienopyridine derivatives are known to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition could lead to therapeutic strategies against diseases characterized by dysregulated cell growth .
Synthetic Methodologies
3.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors through methods such as Gewald's reaction or Knoevenagel condensation . These methods facilitate the introduction of various functional groups that can enhance biological activity or alter pharmacokinetic properties.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
